Dexetimide C-11

Description

Properties

CAS No. |

115216-89-2 |

|---|---|

Molecular Formula |

C23H26N2O2 |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

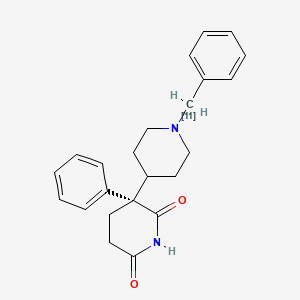

(3S)-3-phenyl-3-[1-(phenyl(111C)methyl)piperidin-4-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27)/t23-/m1/s1/i17-1 |

InChI Key |

LQQIVYSCPWCSSD-IEORCDKZSA-N |

Isomeric SMILES |

C1CN(CCC1[C@@]2(CCC(=O)NC2=O)C3=CC=CC=C3)[11CH2]C4=CC=CC=C4 |

Canonical SMILES |

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Four-Step Radiochemical Synthesis

According to detailed studies, the preparation of this compound involves a four-step sequence:

- Grignard Reagent Carboxylation : Phenylmagnesium chloride reacts with $$^{11}CO_2$$ to form a carboxylated intermediate.

- Hydride Reduction : The carboxylated intermediate is reduced using lithium aluminum hydride to form a benzyl alcohol derivative.

- Iodination : The benzyl alcohol is converted to benzyl iodide using hydriodic acid.

- Alkylation : The benzyl iodide intermediate is reacted with nor-benzyl dexetimide to yield the final $$^{11}C$$-labeled Dexetimide.

This method yields the radiolabeled compound with an approximate radiochemical yield of 8% and reasonable molar activity (~0.9 Ci/μmol).

Automated Radiosynthesis of Fluorobenzyl Dexetimide (F-DEX)

An alternative preparation involves the synthesis of 4-[$$^{18}F$$]fluorobenzyl dexetimide (F-DEX), which uses fluorine-18 as the radionuclide. This method is fully automated and includes:

- Production of no-carrier-added $$^{18}F$$ fluoride via irradiation of $$^{18}O$$-enriched water.

- Elution and drying of $$^{18}F$$ fluoride with potassium carbonate and kryptofix in acetonitrile/water.

- Nucleophilic substitution to produce 4-[$$^{18}F$$]fluorobenzaldehyde.

- One-pot reductive amination of 4-[$$^{18}F$$]fluorobenzaldehyde with (S)-nordexetimide using sodium cyanoborohydride.

- Purification by C18 Sep-Pak and semi-preparative high-performance liquid chromatography (HPLC).

- Reformulation and sterile filtration to obtain injectable F-DEX.

The total synthesis time is approximately 140 minutes, with high purity and specific activity suitable for PET imaging.

Comparative Data Table of Preparation Methods

| Parameter | Carbon-11 Dexetimide Synthesis | Fluorine-18 Fluorobenzyl Dexetimide Synthesis (F-DEX) |

|---|---|---|

| Radionuclide | Carbon-11 ($$^{11}C$$) | Fluorine-18 ($$^{18}F$$) |

| Half-life | ~20 minutes | ~110 minutes |

| Key Intermediate | $$^{11}C$$-benzyl iodide | 4-[$$^{18}F$$]fluorobenzaldehyde |

| Number of Steps | 4 (carboxylation, reduction, iodination, alkylation) | 2 (nucleophilic substitution, reductive amination) |

| Radiochemical Yield | ~8% | Not explicitly stated; high purity achieved |

| Synthesis Time | Rapid (minutes, limited by isotope half-life) | ~140 minutes |

| Purification Method | Extraction and chromatographic purification | Sep-Pak and semi-preparative HPLC |

| Automation | Manual or semi-automated | Fully automated (iPhase Flexlab module) |

| Application | PET imaging of mAChRs | PET imaging of mAChRs |

Research Findings and Analytical Validation

- The carbon-11 labeled Dexetimide shows high specific binding to mAChRs in vivo, with significant uptake in receptor-rich brain regions such as the striatum and cerebral cortex, and rapid washout from receptor-poor regions like the cerebellum.

- Pretreatment with non-radioactive Dexetimide significantly reduces radiotracer binding, confirming specificity.

- The fluorine-18 labeled F-DEX demonstrates robust synthesis reproducibility and high radiochemical purity, suitable for clinical PET applications.

- Analytical validation includes HPLC purity assessment, molar activity determination, and sterility testing to ensure safety and efficacy for human use.

Chemical Reactions Analysis

Dexetimide C-11 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dexetimide C-11 has a wide range of scientific research applications:

Chemistry: Used as a tracer in PET imaging to study chemical processes in vivo.

Biology: Helps in understanding the distribution and density of muscarinic acetylcholine receptors in the brain.

Medicine: Used in the diagnosis and monitoring of neurological disorders such as Alzheimer’s and Parkinson’s disease.

Industry: Employed in the development of new pharmaceuticals by providing insights into drug-receptor interactions

Mechanism of Action

Dexetimide C-11 exerts its effects by binding to muscarinic acetylcholine receptors, acting as an antagonist. This binding inhibits the action of acetylcholine, a neurotransmitter, thereby modulating various physiological processes. The molecular targets include different subtypes of muscarinic receptors, and the pathways involved are primarily related to neurotransmission .

Comparison with Similar Compounds

Dexetimide C-11 is similar to other muscarinic antagonists such as benzetimide and levetimide. its radiolabeled nature with carbon-11 makes it unique for PET imaging applications. Unlike its counterparts, this compound provides real-time insights into receptor dynamics and distribution in the brain and heart .

Similar Compounds

- Benzetimide

- Levetimide

- Scopolamine

- Atropine

This compound stands out due to its application in advanced imaging techniques, offering unparalleled insights into muscarinic receptor functions.

Q & A

Q. How can researchers validate conflicting in vitro vs. in vivo efficacy results for this compound?

- Methodological Answer : Perform ex vivo autoradiography on tissue sections from in vivo studies to confirm target engagement. Compare with in vitro binding assays using the same batch of radiotracer. Discrepancies may arise from differences in bioavailability or protein binding; measure free fraction (fu) in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.